3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride
Description
Properties
IUPAC Name |
3-[5-(aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c8-4-6-3-5(9-12-6)1-2-7(10)11;/h3H,1-2,4,8H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDCOFTXMIWIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCC(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the aminomethyl group and the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxazole ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of aminomethyl-substituted oxazole compounds.
Scientific Research Applications
3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic cores, or salt forms:
Table 1: Key Structural Features and Molecular Properties
Key Differences and Implications
a) Heterocyclic Core Modifications
1,2-Oxazole vs. Benzoxazole/Oxadiazole :
The target compound’s 1,2-oxazole core is less bulky and more electron-deficient compared to benzoxazole () or oxadiazole (). Benzoxazole derivatives exhibit enhanced lipophilicity due to the fused benzene ring, which improves membrane permeability but may reduce aqueous solubility . Oxadiazoles (e.g., ) are often used in drug design for metabolic stability and hydrogen-bonding versatility .Saturated vs. Aromatic Rings :
The oxazolidine derivative (e.g., ) has a saturated ring, reducing aromaticity but increasing conformational flexibility, which can optimize receptor binding .
b) Substituent Effects
- Aminomethyl Group: The aminomethyl group in the target compound and ’s pyridinyl-oxazole derivative enhances water solubility via protonation.
- Propanoic Acid vs. Pyridine/Cyclobutylmethoxy: The propanoic acid in the target molecule increases polarity, favoring interactions with polar biological targets. In contrast, pyridine () and cyclobutylmethoxy () substituents add hydrophobicity, influencing tissue distribution .
c) Salt Forms
- Hydrochloride vs. Dihydrochloride : The dihydrochloride salt in ’s compound increases solubility but may lower the pH of formulations, affecting stability .
Biological Activity
3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid; hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an oxazole ring and an aminomethyl group, suggests various biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : 3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid; hydrochloride
- Molecular Formula : C7H10N2O3·HCl
- Molecular Weight : 170.17 g/mol
- CAS Number : 138741-63-6
The biological activity of 3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid; hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may:
- Modulate synaptic transmission through interactions with AMPA receptors, which are critical for fast synaptic transmission in the central nervous system (CNS) .
- Influence neuroprotective mechanisms, potentially offering therapeutic benefits in neurodegenerative diseases .
Neuropharmacological Effects
Preliminary studies have shown that this compound may exhibit:
- Neuroprotective Properties : It has been observed to protect neurons from excitotoxicity, suggesting a role in preventing neuronal damage in conditions like Alzheimer's disease .
- Modulation of Synaptic Plasticity : The compound may enhance long-term potentiation (LTP), a process essential for learning and memory .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-[5-(acetamidomethyl)-1,2-oxazol-3-yl]propanoic acid | Acetamido substitution | Potential neuroprotective effects |
| 3-[5-(benzylamino)methyl]-1,2-oxazol-3-yl]propanoic acid | Benzylamino group | Antidepressant-like activity |
| 2-amino-3-[5-(1H-imidazol-2-yl)-3-oxo-1,2-oxazol-4-yl]propanoic acid | Imidazole ring | Modulation of synaptic transmission |
This comparison highlights the unique properties of 3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid; hydrochloride, particularly its specific combination of functional groups that confer distinct biological activities compared to other derivatives.
Study on Neuroprotection
In a study investigating the neuroprotective effects of various compounds on neuronal cultures exposed to glutamate toxicity, 3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid; hydrochloride demonstrated a significant reduction in cell death compared to controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
Modulation of AMPA Receptors
Research has shown that this compound can enhance the activity of AMPA receptors in hippocampal neurons. This modulation is crucial for improving synaptic plasticity and cognitive functions. The compound's ability to selectively influence these receptors positions it as a candidate for treating cognitive impairments associated with aging and neurodegeneration .
Q & A
Q. What are the recommended synthetic routes for preparing 3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid hydrochloride, and how can reaction conditions be optimized?
The synthesis of oxazole derivatives typically involves cyclization reactions. For example, a related compound (3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) was synthesized by refluxing precursors with sodium acetate in acetic acid for 3–5 hours . Similarly, chlorination steps using reagents like phosphorus pentachloride have been employed for analogous compounds . Optimization may involve adjusting reaction time, temperature, and stoichiometry. Key parameters to monitor include:
- Catalyst selection : Sodium acetate acts as a base to facilitate cyclization.
- Solvent choice : Acetic acid is common for oxazole formation due to its acidic and coordinating properties.
- Purification : Recrystallization from DMF/acetic acid mixtures can improve yield and purity .
Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?
Structural confirmation requires a combination of techniques:
- NMR spectroscopy : Proton and carbon NMR can verify the oxazole ring, aminomethyl group, and propanoic acid backbone.
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, 0.1% TFA in mobile phase) assesses purity.
For hydrochloride salts, ion chromatography or titration may quantify chloride content .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the oxazole ring or degradation of the hydrochloride salt.
- Handling : Use desiccants to mitigate hygroscopicity, as hydrochloride salts often absorb moisture .
- Safety : Wear nitrile gloves and work in a fume hood to avoid inhalation of fine particles .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by impurities or stereochemical variability?
Impurities (e.g., unreacted intermediates) or stereoisomers can skew bioactivity results. Methodological approaches include:
Q. What strategies are effective for quantifying this compound in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is recommended:
- Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery.
- Internal standards : Isotopically labeled analogs (e.g., DNSAH-13C6 or AGN-13C15N4) correct for matrix effects .
- Detection limits : Optimize multiple reaction monitoring (MRM) transitions for sensitivity (e.g., LOD < 1 ng/mL).
Q. How can the environmental fate of this compound be evaluated, and what degradation pathways are likely?
While direct data is limited, analogous compounds suggest:
- Hydrolysis : The oxazole ring may hydrolyze under acidic or alkaline conditions, forming propanoic acid derivatives.
- Photodegradation : UV exposure could cleave the aminomethyl group, requiring stability studies under simulated sunlight .
- Ecotoxicology : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) to assess ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
